molecular formula C16H13ClN4O4S B6532529 3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 946337-87-7

3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B6532529
CAS RN: 946337-87-7
M. Wt: 392.8 g/mol
InChI Key: LLPCLNNMFWSUPH-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the sulfonamide class of compounds and has a range of unique properties that make it useful in a variety of research contexts.

Scientific Research Applications

Anticancer Activity

This compound has been used in the design and synthesis of derivatives that have shown promising anticancer activity . These derivatives have demonstrated inhibitory effects on EGFR kinase, which plays a crucial role in the proliferation of cancer cells. They have shown antiproliferative activities against various human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with potential applications in gas storage, separation, and catalysis .

Force Transducer

“F2822-0117” is also a model name for a tension/compression force transducer . This device is designed for static and dynamic measurement tasks in the direct flux of force. It determines the tension and compression forces in a wide scope of applications. Due to their robustness and low height, F2822 force transducers are used in harsh industrial environments as well as in laboratories or test fields .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4S/c17-12-1-3-13(4-2-12)26(23,24)10-7-14(22)19-16-21-20-15(25-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPCLNNMFWSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide

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